molecular formula C7H8BrNO2 B15201627 2-Amino-3-bromo-4-methoxyphenol

2-Amino-3-bromo-4-methoxyphenol

Cat. No.: B15201627
M. Wt: 218.05 g/mol
InChI Key: DMQUAAUJOIJBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-4-methoxyphenol is an organic compound with a unique structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 3-position. This is followed by nitration to introduce a nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of reagents such as bromine, nitric acid, and reducing agents like tin and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted phenols .

Scientific Research Applications

2-Amino-3-bromo-4-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-bromo-4-methoxyphenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an amino group and a bromine atom on the phenol ring provides unique opportunities for further functionalization and application in various fields .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-amino-3-bromo-4-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,9H2,1H3

InChI Key

DMQUAAUJOIJBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.